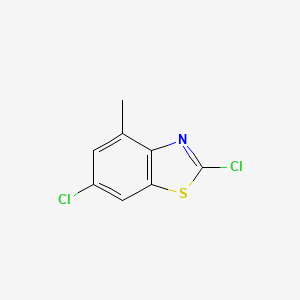

2,6-Dichloro-4-methyl-1,3-benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

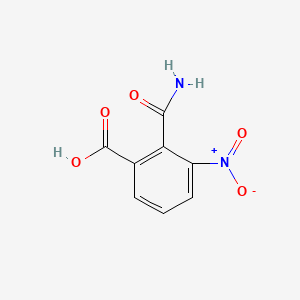

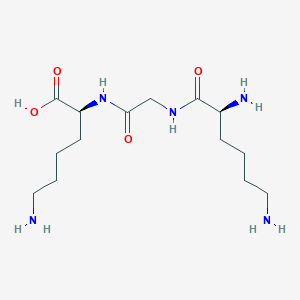

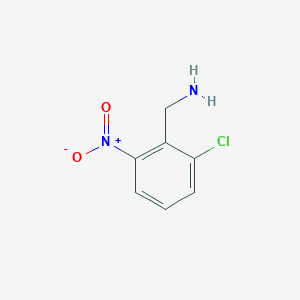

2,6-Dichloro-4-methyl-1,3-benzothiazole is a chemical compound with the molecular formula C8H5Cl2NS1. It is a type of benzothiazole, a class of compounds that contain a benzene ring fused to a thiazole ring2.

Synthesis Analysis

The synthesis of benzothiazoles, including 2,6-Dichloro-4-methyl-1,3-benzothiazole, often involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO2. This process provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance2.

Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-4-methyl-1,3-benzothiazole consists of a benzene ring fused to a thiazole ring1. The molecular weight of this compound is 218.11.

Chemical Reactions Analysis

Benzothiazoles, including 2,6-Dichloro-4-methyl-1,3-benzothiazole, can participate in various chemical reactions. For instance, they can be involved in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction3.Physical And Chemical Properties Analysis

2,6-Dichloro-4-methyl-1,3-benzothiazole has a molecular weight of 218.11. More detailed physical and chemical properties such as melting point, boiling point, and density can be found on chemical databases1.Applications De Recherche Scientifique

Synthesis and Transformations

Treatment of 1,3-benzothiazol-2(3H)-one and its derivatives with chlorosulfonic acid leads to the formation of 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chlorides. These intermediates react with various nucleophiles, such as water, alcohols, and amines, to yield sulfonic acids, esters, and amides, demonstrating the compound's versatility in organic synthesis and potential applications in developing new chemical entities with varied functional groups (Dushamov et al., 2020).

Environmental Presence and Human Exposure

Benzothiazole derivatives are high-production-volume chemicals used in diverse applications, from corrosion inhibitors to components in rubber materials and drugs. Their widespread use has led to their ubiquitous presence in the environment. Studies investigating the occurrence of benzothiazoles in human urine across various countries indicate widespread human exposure, likely through environmental contamination. This research provides insight into potential human health risks and the need for monitoring and regulating these compounds (Asimakopoulos et al., 2013).

Antitumor Activity

Benzothiazole derivatives have been studied for their potent antitumor properties. For instance, certain derivatives have shown selective cytotoxicity against tumorigenic cell lines, leading to the design of biologically stable compounds with excellent in vivo inhibitory effects on tumor growth. This highlights the potential of benzothiazole derivatives as promising candidates for developing new anticancer drugs (Yoshida et al., 2005).

Synthetic Applications

Benzothiazole derivatives have been synthesized through various methods, including intramolecular cyclization of thioformanilides using specific reagents in dichloromethane. This method provides a flexible approach to introducing different functional groups on the benzothiazole ring, facilitating the synthesis of a wide range of compounds for potential applications in medicinal chemistry and drug development (Bose et al., 2007).

Antimicrobial Activity

Novel benzothiazole derivatives with nicotinic acid have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal species. Some compounds showed activity comparable to standard drugs, indicating the potential of benzothiazole derivatives as new antimicrobial agents (Patel & Shaikh, 2010).

Safety And Hazards

The safety and hazards of 2,6-Dichloro-4-methyl-1,3-benzothiazole are not fully known. However, it’s always important to handle chemicals with care and follow safety guidelines4.

Orientations Futures

The future directions of research on 2,6-Dichloro-4-methyl-1,3-benzothiazole and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the Suzuki–Miyaura coupling reaction, which involves benzothiazoles, is a promising area of study2.

Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to relevant scientific literature and databases.

Propriétés

IUPAC Name |

2,6-dichloro-4-methyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NS/c1-4-2-5(9)3-6-7(4)11-8(10)12-6/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJWHNRJIJINEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365959 |

Source

|

| Record name | 2,6-dichloro-4-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-4-methyl-1,3-benzothiazole | |

CAS RN |

81561-05-9 |

Source

|

| Record name | 2,6-Dichloro-4-methylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81561-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-dichloro-4-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(Diethylamino)ethoxy]aniline](/img/structure/B1348346.png)

![2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol](/img/structure/B1348352.png)

![9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B1348356.png)

![1-(4-Methoxy-benzyl)-[1,4]diazepane](/img/structure/B1348360.png)

![8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1348364.png)